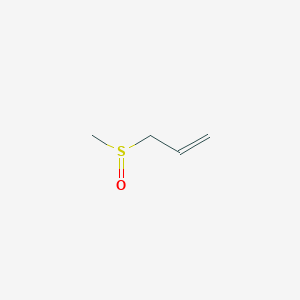

Allyl methyl sulfoxide

Description

Contextual Significance of Allylic Sulfoxides in Contemporary Organic Chemistry

Allylic sulfoxides are a class of organosulfur compounds that have proven to be highly valuable in modern organic synthesis. acs.org Their utility stems from their unique reactivity, particularly their participation in wikipedia.orgorganicchemistrydata.org-sigmatropic rearrangements, also known as the Mislow-Evans rearrangement. organicchemistrydata.orgresearchgate.net This rearrangement allows for the stereospecific conversion of allylic sulfoxides into allylic alcohols, a transformation of great importance in the synthesis of complex natural products and pharmaceuticals. organicchemistrydata.org The sulfoxide (B87167) group acts as a chiral auxiliary, enabling the transfer of chirality and the creation of new stereocenters with high control.

Furthermore, allylic sulfoxides can be used as precursors for the formation of various sulfur-containing compounds. researchgate.net Their ability to undergo a range of transformations, including acting as a source for C-H sulfenylation of arenes and heteroarenes, highlights their versatility as synthetic intermediates. researchgate.net The development of green and efficient protocols for these reactions, often under metal-free conditions, further enhances their appeal in contemporary organic chemistry. researchgate.net

Historical Trajectories in the Study of Allyl Sulfur Compounds

The study of allyl sulfur compounds has a rich history, deeply intertwined with the investigation of the chemical constituents of garlic (Allium sativum) and other Allium species. nih.govwikipedia.org Early research in the 19th and 20th centuries focused on isolating and identifying the compounds responsible for the characteristic odor and medicinal properties of garlic. wikipedia.org In 1892, Friedrich Wilhelm Semmler identified diallyl disulfide as a major component of distilled garlic oil. wikipedia.org

A pivotal moment in understanding allyl sulfur chemistry came in 1944 with the discovery of allicin (B1665233) by Chester J. Cavallito and John Hays Bailey. wikipedia.org Allicin, a thiosulfinate, is the natural precursor to many of the volatile sulfur compounds found in crushed garlic. wikipedia.orgnih.gov Subsequent research by A. Stoll and E. Seebeck in 1947 elucidated that allicin is produced from the precursor alliin (B105686), an S-allyl-L-cysteine sulfoxide, through the action of the enzyme alliinase. wikipedia.orgnih.gov

These foundational discoveries paved the way for a deeper exploration of the biosynthesis, metabolism, and biological activities of a wide range of allyl sulfur compounds, including allyl methyl sulfoxide. nih.govnih.govmdpi.com It is now understood that upon consumption of garlic, allicin and related compounds are metabolized in the body to form various metabolites, with allyl methyl sulfide (B99878) and its oxidized forms, this compound and allyl methyl sulfone, being significant and persistent products found in breath, urine, and milk. nih.govfrontiersin.org

Defining Current Research Avenues for this compound

Current research on this compound is multifaceted, exploring its roles in both biological systems and synthetic chemistry. A significant area of investigation is its function as a biomarker for garlic consumption and its potential physiological effects. nih.govresearchgate.net Studies are quantifying the presence of this compound and its related metabolites in human fluids to understand the bioavailability and metabolism of garlic-derived compounds. nih.govfrontiersin.orgresearchgate.net

In the realm of synthetic organic chemistry, research is focused on leveraging the unique reactivity of this compound and other allylic sulfoxides. researchgate.netacs.org This includes the development of novel synthetic methods that utilize these compounds as building blocks for more complex molecules. For instance, recent studies have explored the direct cross-coupling of methyl ketones with dimethyl sulfoxide to generate β-acyl allylic methylsulfides, which can be further transformed into other useful compounds. acs.org Additionally, the use of allyl sulfoxides in dual vicinal functionalization cascades to create biologically relevant molecules is an active area of research. researchgate.net The development of stereoselective reactions involving allylic sulfoxides continues to be a key focus, aiming to provide efficient routes to chiral molecules. acs.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈OS | nih.gov |

| Molecular Weight | 104.17 g/mol | nih.gov |

| IUPAC Name | 3-methylsulfinylprop-1-ene | nih.gov |

| CAS Number | 21892-75-1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfinylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-4-6(2)5/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWFEYMQBBFIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314249 | |

| Record name | Allyl methyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-75-1 | |

| Record name | Allyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Allyl Methyl Sulfoxide and Chiral Congeners

Regioselective and Stereoselective Oxidation of Allyl Methyl Sulfide (B99878) Precursors

The direct oxidation of the prochiral sulfur atom in allyl methyl sulfide represents the most straightforward approach to allyl methyl sulfoxide (B87167). Modern methodologies have focused on achieving high levels of regioselectivity (oxidation at sulfur vs. the alkene) and stereoselectivity (control of the sulfur stereocenter).

Asymmetric Oxidation Protocols for Chiral Allylic Sulfoxides

The enantioselective oxidation of sulfides to chiral sulfoxides is a well-established field, with several catalytic systems demonstrating high efficacy. medcraveonline.com These methods are crucial for accessing enantiomerically pure allyl methyl sulfoxide, a valuable chiral auxiliary in asymmetric synthesis. psu.edu

Catalytic systems often employ a transition metal complexed with a chiral ligand. For instance, titanium-based catalysts, particularly those using chiral diols like diethyl tartrate (DET) or (R)-(+)-binaphthol, have been used for the asymmetric oxidation of sulfides. medcraveonline.com The use of (R)-(+)-binaphthol as a chiral ligand can lead to high enantiomeric excess (ee), sometimes reaching up to 96% for certain methyl aryl sulfides, by leveraging a kinetic resolution process where one sulfoxide enantiomer is preferentially oxidized further to the sulfone. medcraveonline.com

Vanadium complexes with chiral Schiff-base ligands have also proven effective for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant, often achieving good yields and high enantioselectivity. psu.eduorganic-chemistry.org Similarly, chiral iron-salan complexes can catalyze the asymmetric oxidation of not only alkyl aryl sulfides but also methyl alkyl sulfides with high enantioselectivities, using aqueous hydrogen peroxide. organic-chemistry.org

| Catalyst System | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

| Ti(OiPr)₄ / (+)-DET | tBuOOH | Methyl p-tolyl sulfide | >90% | High | medcraveonline.com |

| Ti(OiPr)₄ / (R)-BINOL | Cumene Hydroperoxide | Methyl aryl sulfides | up to 96% | - | medcraveonline.com |

| Chiral Vanadium-salan | H₂O₂ | Alkyl aryl sulfides | High | Good | organic-chemistry.org |

| Chiral Iron(salan) | H₂O₂ | Methyl alkyl sulfides | High | - | organic-chemistry.org |

| MoO₂(acac)₂ / Chiral Ligand | - | Methyl p-tolyl sulfide | 81% | Good | wiley-vch.de |

The Andersen method, a classical approach, involves the nucleophilic reaction of an organometallic reagent with a diastereomerically pure menthyl p-toluenesulfinate. sci-hub.se This method is a reliable standard for producing aryl sulfoxides in high enantiomeric excess. sci-hub.se

Biocatalytic Approaches to Sulfoxide Formation (e.g., Microbial Oxidation)

Biocatalysis offers an environmentally benign alternative to traditional chemical methods for sulfoxidation. thieme-connect.de The use of whole-cell microorganisms (bacteria, fungi) or isolated enzymes can provide exemplary selectivity under mild reaction conditions. thieme-connect.dersc.orgmdpi.com

Fungi such as Mortierella isabellina and Helminthosporium species have been shown to oxidize alkyl benzyl (B1604629) sulfides. M. isabellina generally shows a preference for producing (R)-sulfoxides, while Helminthosporium species yield the (S)-enantiomer. grafiati.com Bacteria from the genus Rhodococcus have also demonstrated utility in the oxidation of alkyl aryl sulfides. mdpi.com

Enzymes like flavin-containing monooxygenases (FMOs) are responsible for the S-oxidation of S-allyl cysteine in the biosynthesis of alliin (B105686) (S-allyl-L-cysteine sulfoxide) in garlic, highlighting nature's own efficient machinery for creating such compounds. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes capable of highly enantioselective sulfoxidation. For example, phenylacetone (B166967) monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) can catalyze the oxidation of various sulfides. HAPMO, in particular, has been shown to be effective for the sulfoxidation of allyl sulfide derivatives of 2-pyridine with high enantioselectivity. mdpi.com

The key advantages of biocatalytic methods include the avoidance of costly and toxic heavy metal catalysts and the potential for high enantiopurity of the sulfoxide products. thieme-connect.demdpi.com

S-Allylation Reactions for Allylic Sulfoxide Construction

An alternative to direct oxidation is the formation of the sulfur-allyl bond. These methods build the allylic sulfoxide from smaller, appropriately functionalized fragments.

Synthesis via S-Allylation of Sulfinate Esters

A robust method for synthesizing allyl sulfoxides involves the S-allylation of sulfinate esters. rsc.orgchemrxiv.org This transformation can be achieved by reacting a sulfinate ester, such as methyl benzenesulfinate, with an allylating agent like allyltrimethylsilane (B147118) in the presence of an activator. rsc.orgresearchgate.net Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been shown to be a particularly effective activator for this reaction. rsc.orgresearchgate.net

The reaction proceeds under Pummerer-like conditions, where the sulfinate ester is activated by Tf₂O. rsc.orgrsc.org This is followed by the addition of the allylsilane, and subsequent hydrolysis with aqueous sodium bicarbonate furnishes the desired allyl sulfoxide in high yield. rsc.org This method is applicable to a wide range of substrates, including electron-rich and electron-deficient aromatic sulfinate esters, as well as sterically hindered and aliphatic sulfinate esters. rsc.orgchemrxiv.org

| Sulfinate Ester Substrate | Allylating Agent | Activator | Yield of Allyl Sulfoxide | Reference |

| Methyl benzenesulfinate | Allyltrimethylsilane | Tf₂O | High | rsc.orgresearchgate.net |

| Methyl 4-chlorobenzenesulfinate | Allyltrimethylsilane | Tf₂O | 91% | researchgate.net |

| Methyl 2-bromobenzenesulfinate | Allyltrimethylsilane | Tf₂O | 85% | researchgate.net |

| Methyl benzhydrylsulfinate | Allyltrimethylsilane | Tf₂O | 92% | researchgate.net |

Mechanistic Considerations in PreventingCurrent time information in Bangalore, IN.Current time information in Bangalore, IN.-Sigmatropic Rearrangements during S-Allylation

A significant advantage of the S-allylation of sulfinate esters under Pummerer-like conditions is the avoidance of sigmatropic rearrangements that can plague other synthetic routes. rsc.orgchemrxiv.orgrsc.org Specifically, the formation of C-allylation products via a researchgate.netresearchgate.net-sigmatropic rearrangement (a Thio-Claisen rearrangement) is not observed with this method. rsc.orgchemrxiv.org

The proposed mechanism involves the formation of a key sulfonium (B1226848) salt intermediate. rsc.orgchemrxiv.orgresearchgate.net The reaction of the sulfinate ester with Tf₂O and the allylsilane generates a methoxy (B1213986) sulfonium intermediate. This intermediate is stable enough to persist until hydrolysis, which yields the allyl sulfoxide. rsc.org The reaction pathway through this specific sulfonium intermediate effectively circumvents the conditions or the formation of intermediates that would lead to the researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgchemrxiv.org This mechanistic control ensures that the reaction proceeds exclusively via S-allylation, leading to the clean formation of the desired allyl sulfoxide.

Synthesis of Allylic Sulfoxides via Rearrangement Strategies

The synthesis of allylic sulfoxides can also be accomplished through pericyclic reactions, most notably the rsc.orgresearchgate.net-sigmatropic rearrangement. This rearrangement describes the equilibrium between an allylic sulfoxide and its corresponding allylic sulfenate ester, a process known as the Mislow-Braverman-Evans rearrangement. acs.orgwikipedia.orgnih.gov

The equilibrium generally favors the thermodynamically more stable allylic sulfoxide. acs.orgnih.gov Therefore, the synthesis of an allylic sulfoxide can be achieved by generating the corresponding allylic sulfenate ester, which will then rearrange to the sulfoxide. wikipedia.orgwpmucdn.com While this rearrangement is often used in the reverse direction to synthesize allylic alcohols by trapping the sulfenate with a thiophile, controlling the equilibrium to favor the sulfoxide is a viable synthetic strategy. acs.orgresearchgate.net The process is thermally driven and concerted, proceeding through an ordered, cyclic transition state, which allows for the transfer of stereochemistry if a chiral starting material is used. acs.orgwpmucdn.com

Recently, novel variations of this rearrangement have been explored. For instance, a dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides has been developed to produce benzylic alcohols, showcasing the versatility of manipulating sulfoxide rearrangements for synthetic purposes. nih.gov Dynamic kinetic resolution processes have also been demonstrated by combining the Mislow rsc.orgresearchgate.net-sigmatropic rearrangement with other catalytic transformations, such as asymmetric hydrogenation, allowing for the racemization of an allylic sulfoxide to be coupled with a stereoselective reaction. nih.gov

Tandem Reactions Involving Allylic Sulfoxides

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. Several such processes have been developed that feature allylic sulfoxides as key intermediates or reactants.

A notable example involves the diastereodivergent synthesis of anti and syn 2-ene-1,4-hydroxy sulfides starting from enantiopure 2-sulfinyl dienes. csic.es This transformation proceeds through a cascade reaction initiated by the conjugate addition of a thiolate. This addition generates a transient allylic sulfoxide, which then undergoes a csic.esrsc.org-sigmatropic rearrangement followed by the cleavage of the resulting sulfenate. csic.es The stereochemical outcome of this tandem process is highly dependent on the reaction conditions, including the nature of the thiolate, the counterion, and the structure of the starting diene, allowing for selective access to either the anti or syn diastereomer. csic.es

Another powerful strategy is the dynamic kinetic resolution (DKR) of racemic allylic sulfoxides through asymmetric rhodium-catalyzed hydrogenation. rsc.org In this process, a single rhodium catalyst performs a dual role: it catalyzes the hydrogenation of the alkene and simultaneously promotes the racemization of the allylic sulfoxide stereocenter. rsc.org This tandem catalysis enables the conversion of a racemic starting material into a single, enantioenriched sulfoxide product in high yield and enantiomeric excess. rsc.org Mechanistic studies involving deuterium (B1214612) labeling have revealed a novel racemization pathway that proceeds through a Rh(III)-π-allyl intermediate. rsc.org

Furthermore, tandem reactions have been employed for the synthesis of more complex molecular architectures. A selenium-catalyzed tandem trifluoromethylthiolation/ csic.esrsc.org-sigmatropic rearrangement of tertiary allylic alcohols provides direct access to various allylic and allenic trifluoromethyl sulfoxides under mild, metal-free conditions. nih.gov Similarly, tandem aromatic rearrangements using sulfonium intermediates, generated from phenyl sulfoxides and allyl nitriles, have been developed to afford ortho- or meta-functionalized phenyl sulfides. researchgate.net These reactions proceed via sequential academie-sciences.fracademie-sciences.fr- and rsc.orgrsc.org-rearrangements. researchgate.net

The versatility of tandem reactions involving sulfoxides is also highlighted in the synthesis of functionalized benzothiophenes. An interrupted Pummerer reaction between benzothiophene (B83047) S-oxides and allyl silanes generates sulfonium salts that readily undergo a rsc.orgrsc.org-sigmatropic rearrangement to yield C2-allylated benzothiophenes in a metal-free cascade sequence. researchgate.net

| Tandem Reaction Type | Starting Materials | Key Intermediate | Product | Key Features |

| Sulfa-Michael/Sulfoxide-Sulfenate Rearrangement | 2-Sulfinyl dienes, Thiolates | Transient allylic sulfoxide | 2-Ene-1,4-hydroxy sulfides | Diastereodivergent, stereocontrolled. csic.es |

| Dynamic Kinetic Resolution | Racemic allylic sulfoxides, H₂ | Rh(III)-π-allyl intermediate | Enantioenriched sulfoxides | Tandem Rh-catalysis for racemization and hydrogenation. rsc.org |

| Trifluoromethylthiolation/Sigmatropic Rearrangement | Tertiary allylic alcohols, CF₃S-source | Allylic sulfenate | Allylic/Allenic trifluoromethyl sulfoxides | Metal-free, selenium-catalyzed. nih.gov |

| Aromatic Rearrangements | Phenyl sulfoxides, Allyl nitriles | Sulfonium salt | Functionalized phenyl sulfides | Tandem academie-sciences.fracademie-sciences.fr-/ rsc.orgrsc.org-rearrangements. researchgate.net |

| Interrupted Pummerer/Sigmatropic Rearrangement | Benzothiophene S-oxides, Allyl silanes | Sulfonium salt | C2-Allylated benzothiophenes | Metal-free, cascade synthesis. researchgate.net |

Ring-Closing Reactions Yielding Sulfoxide-Containing Cyclic Systems

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic molecules, including those containing a sulfoxide moiety. The compatibility of the sulfoxide group with common ruthenium-based metathesis catalysts makes RCM a highly effective strategy for synthesizing sulfoxide-containing rings.

Research has shown that the RCM of dienes featuring an allylic sulfoxide proceeds with high efficiency. umich.edu This allows for the straightforward synthesis of various unsaturated cyclic sulfoxides. While the intramolecular RCM is facile, the corresponding intermolecular cross-metathesis (CM) reactions involving allyl and vinyl sulfoxides have proven to be more challenging. umich.edu The success of RCM provides a powerful route to cyclic sulfoxides that are not readily accessible through other methods.

The utility of RCM extends to the synthesis of complex heterocyclic systems. For example, a sulfoxide-based ring-closing and glycosylation cascade has been utilized to create disaccharides. researchgate.net This demonstrates the ability to incorporate the sulfoxide-containing ring formation into a multi-step sequence to build complex molecular architectures. Furthermore, the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals, has been achieved using RCM. nih.gov The presence of a sulfur atom in the diene precursor, such as in S-allyl cysteine derivatives, can be crucial for efficient aqueous RCM, highlighting the influence of the sulfoxide or related sulfur functionalities on the reaction. rsc.org

Beyond RCM, other ring-closing strategies can yield sulfoxide-containing cycles. Ionic/radical tandem reactions initiated by the conjugate addition of an alkoxide to an alkylidene bis-sulfoxide can lead to the formation of enantiopure tetrahydrofurans after a radical cyclization step. academie-sciences.fr Additionally, the reaction of sulfoxonium ylides can be used to construct three-membered rings and other cyclic systems. mdpi.com For instance, the Johnson–Corey–Chaykovsky reaction can transform appropriate substrates into epoxides and cyclopropanes, and interrupted versions of this reaction have been developed for stereoselective cyclopropanation. mdpi.com

| Ring-Closing Method | Catalyst/Reagent | Substrate Type | Product Ring System | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs-type Ru catalysts | Dienes with allylic sulfoxide | Unsaturated cyclic sulfoxides | High efficiency for RCM of allylic sulfoxides. umich.edu |

| RCM Cascade | Glycosyl sulfoxide donors | Acyclic diene precursors | Disaccharide mimetics | Tandem glycosylation and ring-closing. researchgate.net |

| Ionic/Radical Tandem Cyclization | Iron(III) salts | Adducts from alkylidene bis-sulfoxides | Tetrahydrofurans, Dihydropyrroles | Highly stereoselective radical cyclization. academie-sciences.fr |

| Johnson–Corey–Chaykovsky Reaction | Sulfoxonium ylides | Aldehydes, Ketones | Epoxides, Cyclopropanes | Methylene (B1212753) transfer to form three-membered rings. mdpi.com |

Fundamental Chemical Reactivity and Detailed Mechanistic Investigations

Sigmatropic Rearrangements of Allylic Sulfoxide (B87167) Systems

The acs.orgmaxbrainchemistry.com-sigmatropic rearrangement is a hallmark of allylic sulfoxide chemistry. This process involves a concerted, thermal reorganization where a substituent moves from one part of a π-system to another. wikipedia.org In the case of allylic sulfoxides, this manifests as the interconversion between the sulfoxide and the corresponding allylic sulfenate ester. wikipedia.orgnih.gov This rearrangement is a reversible process, with the equilibrium generally favoring the more stable sulfoxide. acs.orgacs.org

The acs.orgmaxbrainchemistry.com-sigmatropic rearrangement of allylic sulfoxides is famously known as the Mislow-Evans rearrangement. maxbrainchemistry.comwikipedia.org Discovered by Kurt Mislow and further developed by David A. Evans, this reaction transforms allylic sulfoxides into allylic alcohols. wikipedia.orgthermofisher.com The process begins with a thermal acs.orgmaxbrainchemistry.com-sigmatropic shift to form an unstable sulfenate ester, which is then cleaved in the presence of a thiophilic reagent, such as trimethyl phosphite (B83602), to yield the final allylic alcohol product. maxbrainchemistry.comwikipedia.orgwpmucdn.com This rearrangement is highly valuable in organic synthesis for its ability to create specific stereoisomers of allylic alcohols due to its high diastereoselectivity and the efficient transfer of chirality from the sulfur atom to the carbon atom adjacent to the oxygen in the product. maxbrainchemistry.comwikipedia.org

The Mislow-Evans rearrangement proceeds through a concerted, cyclic, five-membered transition state. wpmucdn.comacs.org This transition state is less polar than the starting sulfoxide. acs.org Theoretical and experimental studies have provided significant insight into the nature of this transition state. Kinetic evidence and labeling experiments have demonstrated the intramolecular and concerted nature of the rearrangement, involving a cyclic shift of the allyl group between the oxygen and sulfur atoms of the sulfoxide. acs.org

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to model the transition state and rationalize the stereochemical outcomes of the reaction. researchgate.net These calculations help in understanding the energy profile of the reaction and the factors that influence the stability of different diastereomeric transition states. researchgate.net For instance, in the rearrangement of enantiopure 2-sulfinyl dienes, DFT calculations have been used to interpret the observed regioselectivity and enantioselectivity. csic.es

A key feature of the Mislow-Evans rearrangement is the high degree of stereocontrol, which allows for the synthesis of specific stereoisomers. wikipedia.org This control is largely dictated by steric and electronic factors within the cyclic transition state. Allylic 1,3-strain, also known as A-strain, is a significant factor that influences the conformation of the transition state and, consequently, the stereochemical outcome. wikipedia.org This strain arises from the steric interaction between a substituent on one end of an olefin and an allylic substituent on the other end. wikipedia.org

In the context of the Mislow-Evans rearrangement, the substituents on the allyl group and the sulfur atom will orient themselves in the transition state to minimize these steric clashes. The rearrangement of acyclic allylic sulfoxides generally leads to the formation of E-alkenes with high selectivity. acs.org For example, the rearrangement can proceed through two diastereomeric transition states, endo and exo, for each geometric isomer of the starting sulfoxide. acs.org The relative energies of these transition states, influenced by factors like allylic 1,3-strain, determine the stereochemistry of the resulting allylic alcohol. acs.orgresearchgate.net Polar groups can exert a significant influence, acting as bulky substituents and favoring conformations that minimize their steric interactions. wikipedia.org

Allylic sulfoxides are known to be thermally labile and can undergo racemization at elevated temperatures, typically between 40-70°C. rsc.org This racemization occurs through the reversible acs.orgmaxbrainchemistry.com-sigmatropic rearrangement to an achiral sulfenate ester intermediate. rsc.orgacs.org While this is a thermal process, it has been discovered that transition metals can catalyze the racemization of allylic sulfoxides. rsc.org

Rhodium complexes, for instance, have been shown to act as dual-role catalysts. rsc.orgnih.gov They can accelerate the racemization of the allylic sulfoxide while simultaneously catalyzing another reaction, such as the hydrogenation of the alkene. rsc.orgnih.gov Mechanistic studies involving deuterium (B1214612) labeling and DFT calculations have revealed a novel racemization pathway involving a Rh(III)-π-allyl intermediate, particularly in polar solvents. rsc.orgnih.gov In nonpolar solvents, the uncatalyzed thermal racemization is more dominant. nih.gov This catalytic racemization is a significant finding, as sulfoxides are generally considered challenging substrates for transition-metal catalysis due to their tendency to poison the catalyst. rsc.org

The reversible acs.orgmaxbrainchemistry.com-sigmatropic rearrangement between an allylic sulfoxide and its corresponding allylic sulfenate ester is a fundamental equilibrium in this system. acs.orgnih.gov The position of this equilibrium is generally shifted towards the more stable sulfoxide. acs.orgnih.govacs.org

The sulfenate ester is a key intermediate that can be trapped to yield different products. acs.org The most common application is the trapping with a thiophile, like a phosphite ester, to produce an allylic alcohol, which is the essence of the Mislow-Evans rearrangement. acs.orgwikipedia.org However, the reactivity of the sulfenate intermediate is not limited to this pathway. The divergence of products depends on the reaction conditions and the reagents employed. For example, the sulfenate ester can be intercepted by other nucleophiles, leading to a variety of functionalized products.

The equilibrium can also be influenced by factors such as the solvent. For instance, the racemization of certain allylic sulfoxides proceeds readily in apolar solvents like toluene, while the optical purity is retained for longer periods in polar solvents like methanol. acs.orgnih.gov

The[1][2]-Sigmatropic Rearrangement: Mislow-Evans and Related Processes

Pummerer Rearrangement and Analogous Transformations in Allylic Sulfoxide Chemistry

The Pummerer rearrangement is another significant reaction of sulfoxides, involving their conversion to α-acyloxy-thioethers in the presence of an activating agent, typically acetic anhydride (B1165640). tcichemicals.comwikipedia.org The reaction proceeds through the formation of a thionium (B1214772) ion intermediate. wikipedia.org

While the classical Pummerer rearrangement involves an alkyl sulfoxide, analogous transformations can occur with allylic sulfoxides. The key step is the generation of an electrophilic sulfur species. In the presence of an anhydride, the sulfoxide oxygen is acylated, creating a good leaving group. Subsequent elimination generates a cationic thial intermediate, which is then attacked by a nucleophile. wikipedia.org

In the context of allylic sulfoxides, the reactivity can be more complex due to the presence of the adjacent double bond. The thionium ion intermediate can potentially undergo further reactions or rearrangements. The specific outcome will depend on the substrate structure and the reaction conditions. For example, flavin-dependent enzyme systems have been found to catalyze a modified Pummerer-type rearrangement in the cleavage of C-S bonds in certain alkylcysteine sulfoxides. nih.gov

Classical Pummerer Reaction in Functionalization of Allylic Sulfoxides

The Pummerer reaction is a characteristic transformation of sulfoxides bearing at least one α-hydrogen, leading to the formation of an α-functionalized sulfide (B99878). organicreactions.org The reaction is typically initiated by an acid anhydride, which activates the sulfoxide oxygen, facilitating the elimination of a proton from the α-carbon to form a thionium ion intermediate. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile. wikipedia.org

In the context of allylic sulfoxides like allyl methyl sulfoxide, the classical Pummerer reaction provides a pathway for the functionalization of the allylic position. The general mechanism involves the acylation of the sulfoxide, followed by elimination to form a vinyl-substituted thionium ion. Subsequent nucleophilic attack at the α-carbon results in the formation of an α-acyloxy thioether. wikipedia.org The choice of activating agent and nucleophile can be varied to introduce different functionalities. wikipedia.org For instance, using acetic anhydride as the activator and acetate (B1210297) as the nucleophile leads to the formation of an α-acetoxy sulfide. semanticscholar.org Lewis acids such as TiCl₄ and SnCl₄ can be used to promote the reaction at lower temperatures. chemeurope.com

While the classical Pummerer reaction offers a route to α-functionalized sulfides, its application with chiral sulfoxides often results in racemic products. semanticscholar.org

Interrupted and Vinylogous Pummerer Reactions: Novel Synthetic Pathways

The reactivity of the thionium ion intermediate in the Pummerer reaction can be diverted to alternative pathways, leading to what are known as interrupted and vinylogous Pummerer reactions. These have emerged as powerful tools in organic synthesis.

The interrupted Pummerer reaction occurs when a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom instead of the α-carbon. acs.org This leads to the formation of a sulfonium (B1226848) salt, which can then undergo further transformations. acs.org This strategy has been successfully employed in the synthesis of complex molecules, including heterocycles. researchgate.netmanchester.ac.uk For example, the reaction of activated allyl sulfoxides with heterocycles can generate allyl heteroaryl sulfonium salts, which can then undergo a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. manchester.ac.uk This approach allows for the dual vicinal functionalization of heterocycles under mild, metal-free conditions. manchester.ac.uk The interrupted Pummerer reaction has also been utilized in the synthesis of benzofurans from alkynyl sulfoxides and phenols. rsc.org

The vinylogous Pummerer reaction is a variation where the nucleophilic attack occurs at the γ-position of the allylic system. This reaction has been shown to proceed with a high degree of stereoselectivity in certain cases. For instance, the treatment of ortho-sulfinyl benzyl (B1604629) carbanions with trimethylsilyl (B98337) halides can induce a highly stereoselective vinylogous Pummerer rearrangement involving a 1,4-migration of the sulfinyl oxygen atom. nih.gov This leads to the formation of optically pure benzyl alcohols with excellent enantiomeric excess. nih.gov A proposed mechanistic model for this transformation involves either an Sₙ2'-like additive Pummerer sequence or the formation of a tight ion pair from a vinylogous Pummerer transform. nih.gov

Pummerer-like Activations in Sulfinate Ester Transformations

Pummerer-type reactivity is not limited to sulfoxides. A facile method for the synthesis of allyl sulfoxides involves the S-allylation of sulfinate esters through sulfonium intermediates under Pummerer-like conditions. rsc.orgrsc.orgnih.gov This method avoids the common acs.orgacs.org-sigmatropic rearrangement that often accompanies reactions of allyl sulfoxides. rsc.orgchemrxiv.org

The reaction is typically carried out by treating a sulfinate ester with an activating agent like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of an allylsilane. rsc.orgchemrxiv.org This generates a sulfonium intermediate which is then attacked by the allylsilane to furnish the allyl sulfoxide. rsc.org A wide range of allyl sulfoxides can be prepared using this method, including those with electron-donating and electron-withdrawing groups on an aromatic ring. rsc.orgchemrxiv.org The reaction proceeds without the formation of C-allylation products that would result from a acs.orgacs.org-sigmatropic rearrangement. rsc.org This methodology has also been extended to S-alkynylation and S-arylation of sulfinate esters. rsc.orgchemrxiv.org

Gas-Phase Reactivity and Atmospheric Chemical Pathways Involving Allyl Sulfur Compounds

Allyl sulfur compounds, including the precursor to this compound, allyl methyl sulfide, are emitted into the atmosphere from natural sources like garlic. acs.orgwikipedia.orgrsc.org Once in the gas phase, they can undergo oxidation reactions initiated by key atmospheric oxidants such as the hydroxyl radical (•OH) and ozone (O₃). acs.orgconicet.gov.ar Understanding these reaction pathways is crucial for assessing their impact on atmospheric chemistry.

Hydroxyl Radical-Initiated Oxidation Mechanisms of Allyl Methyl Sulfide

The hydroxyl radical (•OH) is a primary oxidant in the troposphere, often referred to as the "detergent" of the atmosphere. wikipedia.org The reaction of •OH with allyl methyl sulfide (AMS) proceeds through two main channels: addition to the C=C double bond and hydrogen abstraction. conicet.gov.arnih.gov

The addition of the •OH radical to the double bond is a major pathway, leading to the formation of chemically activated adducts. nih.govmiami.edursc.org These adducts can then react with molecular oxygen (O₂) in the atmosphere. miami.edu The other significant pathway is the abstraction of a hydrogen atom, which can occur from the methyl group or the allylic position. conicet.gov.ar

Experimental studies have determined the rate coefficients for the reaction of •OH with AMS. conicet.gov.ar The product distribution from this reaction includes sulfur dioxide (SO₂) and acrolein, with their yields depending on the presence of nitrogen oxides (NOx). conicet.gov.ar The formation of SO₂ indicates that the oxidation of allyl sulfides can contribute to acid rain. conicet.gov.ar

Ozonolysis Kinetics and Product Distribution Studies

Ozone (O₃) is another important atmospheric oxidant that can react with allyl methyl sulfide. The ozonolysis of AMS involves the cycloaddition of ozone to the C=C double bond to form a primary ozonide, which then decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. acs.orgacs.orgmasterorganicchemistry.com

Kinetic studies have been performed to determine the rate coefficients for the reaction of O₃ with AMS. acs.orgnih.gov These experiments often use scavengers for nascent •OH radicals that can be formed during ozonolysis, as these radicals can interfere with the kinetic measurements. acs.orgnih.gov The rate coefficients have been determined both in the presence and absence of such scavengers. acs.orgnih.gov

The main products identified from the ozonolysis of AMS include sulfur dioxide (SO₂), formaldehyde, and formic acid. conicet.gov.ar In the absence of an •OH radical scavenger, acrolein is also observed as a product. conicet.gov.ar The yields of these products have been quantified, providing insight into the atmospheric fate of allyl methyl sulfide and its contribution to the formation of secondary air pollutants. conicet.gov.ar Theoretical calculations have been used to support the experimental findings and to elucidate the reaction mechanism, showing that both the cycloaddition pathway and a reaction at the sulfur atom are plausible. acs.orgnih.gov

Stereochemical Properties and Applications in Asymmetric Synthesis and Catalysis

Utilization of Chiral Allylic Sulfoxides as Ligands in Asymmetric Catalysis

The unique properties of the sulfinyl group allow chiral sulfoxides to function effectively as ligands in transition metal-catalyzed asymmetric reactions. nih.govacs.org The sulfur and oxygen atoms can both coordinate to metal centers, often leading to highly ordered transition states that facilitate efficient chirality transfer. illinois.edu

To enhance catalytic activity and selectivity, the chiral sulfoxide (B87167) moiety is often incorporated into more complex, multidentate ligand frameworks. A prominent class of such ligands are hybrid sulfoxide-phosphine ligands. researchgate.netthieme-connect.com These are designed to combine the strong coordinating ability of a soft phosphine (B1218219) donor with the properties of the chiral sulfoxide group. The synthesis of these ligands involves preparing enantiomerically pure sulfoxides and coupling them with phosphine fragments. nih.gov For instance, Liao and co-workers developed chiral bis(sulfoxide) phosphine ligands for use in palladium-catalyzed reactions. thieme-connect.com The rational design of these ligands allows for the tuning of steric and electronic properties to optimize performance for a specific catalytic transformation.

Chiral sulfoxide-containing ligands have proven to be highly effective in one of the most important carbon-carbon bond-forming reactions: the transition metal-catalyzed asymmetric allylic alkylation (AAA). In these reactions, a nucleophile displaces a leaving group from an allylic substrate, creating a new stereocenter. The chiral ligand, coordinated to the metal catalyst (typically palladium), controls the enantioselectivity of the nucleophilic attack.

For example, chiral sulfoxide ligands have been successfully applied in the palladium-catalyzed asymmetric allylic alkylation of various substrates. researchgate.net The specific structure of the sulfoxide ligand is critical for achieving high enantioselectivity. Research has shown that modifying the substituents on the sulfoxide can significantly impact the reaction's yield and stereochemical outcome.

Table 1: Representative Performance of Chiral Sulfoxide-Based Ligands in Asymmetric Allylic Alkylation

| Catalyst/Ligand System | Substrate Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Pd/Chiral Bis(sulfoxide) Phosphine | 3-allylic indole (B1671886) derivatives | Varies | High | High | thieme-connect.com |

| Pd/Schiff base-Sulfoxide | Internal/Terminal Alkenes (Intramolecular) | Amine | Up to 91% er | 91:9 er | researchgate.net |

| Ru/Chiral Sulfoxide-Cyclopentadienyl | Phenols, Carboxylic Acids | Water | Good | Good | acs.org |

Note: "er" stands for enantiomeric ratio.

A modern frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Chiral sulfoxides play a dual role in this area, acting as both a directing group and a source of chirality. rsc.org The sulfoxide group can coordinate to a transition metal catalyst, positioning it in proximity to a specific C-H bond within the substrate. This directed metalation enables selective reaction at a site that would otherwise be unreactive.

When an enantiomerically pure sulfoxide is used, its inherent chirality can effectively control the stereochemistry of the C-H functionalization step. rsc.org For instance, White and co-workers utilized a chiral sulfoxide-oxazoline ligand in a palladium(II)-catalyzed enantioselective intramolecular allylic C-H oxidation, producing chiral isochromans with excellent yields and enantioselectivities. rsc.org This strategy streamlines the synthesis of complex chiral molecules by building stereocenters on a pre-existing molecular scaffold in an atom- and step-economical fashion. rsc.org

Chiral Allylic Sulfoxides as Chiral Auxiliaries in Diastereoselective Transformations

Beyond their role as ligands in catalytic processes, chiral sulfoxides can be used stoichiometrically as chiral auxiliaries. wikipedia.org In this approach, the chiral sulfoxide unit is temporarily attached to the substrate molecule. It then directs the stereochemical course of a subsequent reaction before being cleaved and removed, having transferred its chiral information to the product. wikipedia.org Enantiopure sulfoxides are highly efficient as temporary chiral auxiliaries. acs.org

The well-defined steric and electronic environment of a chiral allylic sulfoxide auxiliary exerts powerful control over the formation of new stereocenters, leading to high diastereoselectivity. The sulfoxide group can direct the approach of an incoming reagent to one of the two faces of a prochiral center (e.g., a double bond or a carbonyl group).

This strategy is effective for a range of transformations:

Carbon-Carbon Bond Formation: In Michael addition reactions, the chiral sulfoxide auxiliary can control the conjugate addition of a nucleophile to an α,β-unsaturated system. For example, the Michael addition of lithiated N-tosyl S-allyl S-phenyl sulfoximine (B86345) (a derivative of a sulfoxide) to an enone was shown to proceed with high diastereoselectivity (85:15). uow.edu.au

Carbon-Heteroatom Bond Formation: The auxiliary can also direct the addition of heteroatom nucleophiles. The synthesis of chiral amines, a crucial functional group in pharmaceuticals, can be achieved with high stereocontrol using sulfinamide auxiliaries (derived from sulfoxides). osi.lv

The choice of reaction conditions, particularly the use of Lewis acids that can coordinate to the sulfinyl oxygen, can sometimes be used to reverse the stereochemical outcome, providing access to either diastereomer of the product from a single enantiomer of the chiral auxiliary. acs.org

Table 2: Examples of Diastereoselective Transformations Using Sulfoxide-Based Auxiliaries

| Reaction Type | Substrate | Reagent/Conditions | Diastereomeric Ratio (dr) | Reference |

| Michael Addition | γ-keto allylic sulfoximines | DIBAL-H | Good diastereoselectivity | uow.edu.au |

| Radical Cyclization | Vinyl sulfoxide derivatives | Radical initiator | High enantiomeric purity | acs.org |

| Aldol Reaction | Oxazolidinone auxiliary | Aldehyde, Lewis Acid | High diastereoselectivity | wikipedia.org |

| Amine Synthesis | N-tert-butanesulfinylketimines | Reducing Agent | High diastereoselectivity | osi.lv |

Strategies for Chiral Induction and Transfer of Chirality

The sulfinyl group is a valuable chiral auxiliary in modern organic synthesis due to its configurational stability and capacity for high asymmetric induction. scispace.com Chiral induction is the process where a pre-existing chiral center in a reactant molecule, in this case, the stereogenic sulfur atom of a chiral sulfoxide, influences the creation of a new stereocenter during a chemical reaction. This control results in the preferential formation of one enantiomer or diastereomer over another.

The transfer of chirality involves the transmission of stereochemical information from the chiral auxiliary to the product. In the context of reactions involving chiral sulfoxides, the spatial arrangement of the groups around the sulfur atom dictates the trajectory of approaching reagents, thereby directing the stereochemical outcome of the reaction. The fundamental principle relies on creating a diastereomeric transition state that is lower in energy, leading to the observed stereoselectivity. scite.ai

Several strategies are employed to generate the enantioenriched sulfoxides required for these applications. One common method is the asymmetric oxidation of prochiral sulfides. For instance, the Uemura group developed a method using a Ti(IV)/(R)-BINOL complex as a catalyst for the kinetic resolution of sulfoxides, yielding products with high enantioselectivity. researchgate.net Another powerful approach involves the palladium-catalyzed arylation of sulfenate anions using chiral ligands, such as Josiphos-type derivatives, to produce enantioenriched aryl sulfoxides. rsc.org These methods are crucial for creating the initial chiral source that is fundamental to the subsequent chirality transfer in asymmetric synthesis.

Allylation of Aldehydes Utilizing Chiral Methyl Sulfoxides as Lewis Bases

The enantioselective allylation of aldehydes represents a cornerstone transformation in organic chemistry, providing a direct route to chiral homoallylic alcohols, which are versatile building blocks for the synthesis of complex natural products. rsc.org One effective strategy for achieving high enantioselectivity in this reaction is the use of chiral Lewis bases to activate an allylating agent, such as allyltrichlorosilane. Chiral sulfoxides, including derivatives structurally related to allyl methyl sulfoxide, have emerged as effective Lewis base promoters for this purpose. rsc.org

In this method, the chiral sulfoxide coordinates to the silicon atom of allyltrichlorosilane. This interaction activates the silicon center, facilitating the transfer of the allyl group to the aldehyde. The mechanism is believed to proceed through a highly ordered, cyclic, chair-like transition state. rsc.org The stereochemistry of the resulting homoallylic alcohol is determined by the specific conformation of this transition state, which is, in turn, dictated by the absolute configuration of the chiral sulfoxide.

Research has shown that the reaction conditions are critical for success. For instance, kinetic studies involving (R)-methyl p-tolyl sulfoxide indicate that the reaction proceeds efficiently at low temperatures, typically below -50 °C, to prevent the decomposition of the sulfoxide. rsc.org The use of an excess of the chiral sulfoxide can lead to good yields and moderate to good enantiomeric excesses in the formation of the desired homoallylic alcohols. rsc.org The combination of kinetic measurements and computational studies suggests the involvement of an octahedral cationic complex with two sulfoxide molecules coordinated to the silicon center.

The effectiveness of this method has been demonstrated with a variety of aldehydes, as detailed in the following table.

Table 1: Enantioselective Allylation of Various Aldehydes This interactive table summarizes research findings on the allylation of different aldehydes promoted by chiral sulfoxides in the presence of allyltrichlorosilane, detailing the yields and enantiomeric excess (ee) of the resulting homoallylic alcohols.

| Aldehyde | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 1-Phenylbut-3-en-1-ol | Good | Moderate | rsc.org |

| p-Tolualdehyde | 1-(p-Tolyl)but-3-en-1-ol | Good | Moderate | rsc.org |

| p-Anisaldehyde | 1-(p-Methoxyphenyl)but-3-en-1-ol | Good | Moderate | rsc.org |

| p-Nitrobenzaldehyde | 1-(p-Nitrophenyl)but-3-en-1-ol | Good | Moderate | rsc.org |

| Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | Good | Moderate | rsc.org |

Computational Chemistry and Theoretical Investigations of Allyl Methyl Sulfoxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study the properties of medium-sized organic molecules, including allyl methyl sulfoxide (B87167) and its derivatives. DFT methods are employed to optimize molecular geometries, calculate reaction energies, and map out potential energy surfaces for chemical reactions.

The biological and chemical activity of a flexible molecule like allyl methyl sulfoxide is intrinsically linked to its three-dimensional structure and conformational preferences. DFT calculations are crucial for exploring the complex potential energy surface of such molecules, identifying stable conformers, and determining their relative energies.

Computational studies on analogous molecules, such as allyl ethyl ether (AEE) and allyl ethyl sulfide (B99878) (AES), provide significant insight into the likely conformational landscape of this compound. Using methods like B3LYP-D3(BJ) with an aug-cc-pVTZ basis set, researchers have predicted highly competitive equilibria involving numerous unique conformers within a small energy window. nih.govresearchgate.netdntb.gov.ua For allyl ethyl sulfide, twelve unique conformers were identified within an energy range of 14 kJ mol⁻¹. nih.govresearchgate.net These studies reveal that the conformational preferences are dictated by a delicate balance of subtle intramolecular interactions. The electronic properties of the heteroatom (in this case, the sulfoxide group) are a primary determinant of the preferred geometries and the energy ordering of the conformers. nih.gov For this compound, the key degrees of freedom that define its conformational landscape would include rotation around the C-S, S-C, and C-C single bonds. The presence of the chiral sulfoxide group adds another layer of complexity to this landscape. The relative orientation of the allyl group, the methyl group, and the sulfoxide oxygen atom leads to a variety of possible low-energy structures.

Table 1: Factors Influencing Conformational Stability in Allyl Chalcogenides

| Interaction Type | Description | Influence on this compound |

| Steric Repulsion | Repulsive forces between bulky groups. | Influences the rotational barriers around the C-S and S-C bonds, disfavoring conformations with close proximity of the allyl and methyl groups. |

| Hyperconjugation | Delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. | Stabilizing interactions between the sulfur lone pairs and the π* antibonding orbital of the C=C bond, affecting the orientation of the allyl group. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | The strong dipole of the S=O bond significantly influences the overall molecular dipole moment and the relative orientation of the allyl chain. |

| Non-Covalent Interactions | Weak interactions like van der Waals forces. | Subtle intramolecular forces contribute to the relative energy ordering of the various conformers. umanitoba.cadiva-portal.org |

This table is a generalized representation based on studies of analogous molecules; specific energetic data for this compound conformers require dedicated computational studies.

DFT calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound.

nih.govnih.gov-Sigmatropic Rearrangements: The Mislow–Braverman–Evans rearrangement, a reversible nih.govnih.gov-sigmatropic shift of an allylic sulfoxide to an allylic sulfenate ester, is a classic and synthetically useful reaction. nih.govresearchgate.net DFT has been used to model this process, confirming it proceeds through an ordered, five-membered, envelope-like transition state. nih.govthieme-connect.de Theoretical studies can predict the activation barriers for both uncatalyzed and catalyzed versions of this rearrangement. For a simple uncatalyzed nih.govnih.gov-sigmatropic rearrangement, a transition state energy of 23.5 kcal/mol has been calculated. nih.gov In contrast, computational modeling of a rhodium-catalyzed racemization process, which proceeds via a related mechanism, showed a significantly lower barrier of 16.6 kcal/mol. nih.govescholarship.org DFT calculations also reveal how factors like substituents and reaction conditions (e.g., basic conditions for a dearomative variant) can alter the reaction profile. acs.org

Oxidation: The atmospheric oxidation of allyl methyl sulfide (the precursor to the sulfoxide) initiated by hydroxyl (•OH) radicals has been extensively studied using DFT. rsc.orgnih.gov These studies show that the reaction can proceed via two main pathways: addition of the •OH radical to the C=C double bond or hydrogen abstraction from one of the carbon atoms. nih.gov The oxidation does not occur directly; instead, it involves the formation of a pre-reactive complex. rsc.orgnih.gov Following the initial radical addition, the molecule can undergo complex intramolecular rearrangements and decomposition. rsc.org DFT modeling helps to identify the most thermodynamically favorable decomposition paths. rsc.org Similar computational approaches can be applied to understand the further oxidation of this compound to the corresponding sulfone.

A key strength of computational chemistry is its ability to characterize the high-energy, transient species that govern reaction pathways, namely transition states and intermediates. libretexts.org

In catalyzed reactions, intermediates involving the catalyst can be modeled. For the rhodium-catalyzed racemization of an allylic sulfoxide, a rhodium π-allyl sulfenate intermediate was identified computationally. nih.govescholarship.org The oxidative addition leading to this intermediate was found to proceed through a six-membered transition state with a calculated energy of 16.4 kcal/mol. nih.govescholarship.org

In oxidation reactions, DFT is used to characterize the structure and stability of pre-reactive complexes and the various radical adducts and intermediates that form during the reaction cascade. rsc.orgconicet.gov.ar

Table 2: Calculated Energies of Key Stationary Points in Allyl Sulfoxide Reactions

| Reaction | Species | Computational Method | Calculated Energy (kcal/mol) | Reference |

| Uncatalyzed nih.govnih.gov-Sigmatropic Rearrangement | Transition State | DFT | 23.5 | nih.gov |

| Rh-Catalyzed Racemization | Oxidative Addition TS (6TS) | DFT (SMD, Methanol) | 16.4 | nih.govescholarship.org |

| Rh-Catalyzed Racemization | Allyl Inversion TS (10TS) | DFT (SMD, Methanol) | 16.6 | nih.govescholarship.org |

| Dearomative nih.govnih.gov-Sigmatropic Rearrangement | Rearrangement TS ([22'–23]a-S) | DFT | 13.4 (overall energy) | acs.org |

Energies are relative to appropriate starting materials as defined in the source literature.

Post-Hartree-Fock and Composite Computational Methods in Sulfoxide Research

While DFT is powerful, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for a more precise treatment of electron correlation—the interactions between individual electrons that are only approximated in an averaged way in HF and many DFT functionals. wikipedia.orgchemeurope.com These methods, which include Møller–Plesset perturbation theory (MP2, MP3, etc.), Coupled Cluster (CC), and Configuration Interaction (CI), build upon the initial Hartree-Fock solution to provide a more accurate description of the electronic wavefunction. wikipedia.orguba.ar However, their improved accuracy comes at a significant computational cost. chemeurope.com

Quantum chemistry composite methods, such as the Gaussian-n (G2, G3) theories, Complete Basis Set (CBS) methods, and Weizmann-n (Wn) theories, combine results from several lower-level calculations to approximate a very high-level computation. uba.ar

In research relevant to this compound, post-Hartree-Fock and composite methods have been used to refine energetic calculations and explore complex reaction mechanisms.

The ozonolysis of allyl sulfides was explored using both DFT and post-Hartree–Fock computational methods to accurately describe the reaction barrier for cyclization. acs.org

The fragmentation of protonated allyl methyl sulfide was studied using MP2 and the high-accuracy G4MP2 composite method to calculate reaction energy profiles and proton affinities. acs.org

The SVECV-f12 composite method, which aims for near coupled-cluster accuracy, was used alongside DFT to investigate the complex photooxidation of allyl methyl sulfide, providing reliable energetics for the various reaction pathways. rsc.orgrsc.org

For conformational energy benchmarking, DLPNO-CCSD(T) (a highly efficient coupled-cluster method) is often considered the "gold standard" against which other methods are compared. nih.gov

The use of these higher-level methods is crucial for validating the results from more routine DFT calculations and for studying systems where electron correlation effects are particularly important, such as in bond-breaking/forming processes and the accurate determination of reaction barriers. wikipedia.org

Electronic Structure Analysis: Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Studies

To gain deeper insight from the raw energetic and geometric data produced by quantum chemical calculations, various analysis methods are employed. Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses are two powerful techniques for interpreting wavefunctions in chemically intuitive terms.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds. uni-muenchen.de This method provides quantitative information about charge distribution, hybridization, and, crucially, delocalization effects arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

For molecules like this compound, NBO analysis can:

Quantify the polarity of the C-S and S=O bonds.

Characterize the hybridization of the sulfur atom.

Identify and quantify hyperconjugative interactions, such as the donation of electron density from a sulfur lone pair into the antibonding π* orbital of the C=C double bond. These interactions are critical for understanding conformational preferences in related molecules like allyl ethyl sulfide. nih.gov

Analyze the electronic nature of transition states to understand charge delocalization and the flow of electrons during a reaction. researchgate.netscispace.com

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational tool designed to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. umanitoba.ca It is based on the electron density and its derivatives. The analysis generates 3D plots that highlight regions of space where non-covalent interactions are significant, color-coding them to distinguish between attractive (e.g., hydrogen bonding, blue/green) and repulsive (e.g., steric clashes, red) interactions.

In the context of this compound, NCI analysis would be valuable for:

Visualizing the subtle intramolecular van der Waals forces that contribute to the stability of specific conformers.

Identifying weak hydrogen bonds or other stabilizing interactions that might otherwise be overlooked.

Analyzing the interactions within a transition state, as has been done to identify stabilizing π-stacking interactions in other systems. acs.org

Understanding the forces that govern the geometry of molecular complexes, for example, between this compound and a solvent molecule.

Together, NBO and NCI analyses provide a detailed picture of the electronic structure and the subtle forces that dictate the behavior of this compound. nih.govumanitoba.ca

Biochemical Transformations and Mechanistic Pathways of Allyl Methyl Sulfoxide

Enzymatic Formation and Degradation Pathways of Organosulfur Compounds (e.g., Alliinase-Mediated Reactions)

The formation of many biologically active organosulfur compounds, including precursors to allyl methyl sulfoxide (B87167), originates from the enzymatic activity of alliinase. nih.govuliege.beoregonstate.edu This enzyme is typically sequestered within plant cell vacuoles and is released upon tissue damage, such as crushing or chopping. nih.govuliege.be Alliinase catalyzes the cleavage of S-alk(en)yl-l-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm. nih.govuliege.be

The primary substrate for alliinase in garlic is alliin (B105686) (S-allyl-l-cysteine sulfoxide). nih.govoregonstate.edu The enzyme cleaves alliin to produce allyl-sulfenic acid and dehydroalanine. researchgate.net Two molecules of the highly reactive allyl-sulfenic acid then spontaneously condense to form allicin (B1665233) (diallyl thiosulfinate). researchgate.net Allicin is an unstable compound and serves as a precursor to a variety of other organosulfur compounds. oregonstate.eduoregonstate.edu

In addition to alliin, garlic also contains S-methyl-l-cysteine sulfoxide (methiin). uliege.benih.gov When alliinase acts on methiin, it produces methylsulfenic acid. nih.gov The co-occurrence of both allyl- and methyl-sulfenic acids leads to the formation of mixed thiosulfinates, such as S-methyl prop-2-ene-1-sulfinothioate and S-prop-2-en-1-yl methanesulfinothioate. These, in turn, can decompose to form methyl allyl disulfide (MADS) and methyl allyl trisulfide (MATS). nih.gov

The degradation of these thiosulfinates and disulfides is a key step leading to the formation of allyl methyl sulfide (B99878), the direct precursor to allyl methyl sulfoxide in metabolic pathways.

Metabolic Conversion Pathways of this compound in Biological Systems

Once formed, allyl methyl sulfide undergoes further biotransformation in biological systems, primarily through oxidation and methylation, leading to the formation of this compound and other related compounds.

Oxidative Metabolism of Allyl Methyl Sulfide to this compound and Sulfone

In the body, allyl methyl sulfide (AMS) is oxidized to form this compound (AMSO) and subsequently allyl methyl sulfone (AMSO2). nih.govnih.govfrontiersin.org This oxidative metabolism is a significant pathway for the processing of garlic-derived sulfur compounds. nih.govnih.govfrontiersin.org Studies have identified AMSO and AMSO2 as major, albeit odorless, metabolites found in human milk and urine following the consumption of garlic. nih.govfrontiersin.orgmdpi.com

The transformation of allyl methyl disulfide (AMDS), another garlic component, also leads to the formation of AMSO and AMSO2. nih.govtandfonline.com The proposed mechanism involves the initial reduction of AMDS to allyl mercaptan, which is then methylated to form AMS. nih.gov Subsequently, AMS is oxidized by liver microsomes to produce AMSO and AMSO2. nih.gov

Methylation and Other Biotransformation Routes of Allyl Sulfur Compounds

Methylation is a crucial step in the metabolism of allyl sulfur compounds. Allyl mercaptan, a key intermediate derived from the breakdown of allicin and diallyl disulfide, is methylated to form allyl methyl sulfide. nih.govnih.gov This reaction is facilitated by S-adenosylmethionine (SAM). nih.gov

A novel metabolic pathway involving the S-methylation of thioethers has been identified, where indoleethylamine N-methyltransferase (INMT) can methylate AMS to form the allyl dimethyl sulfonium (B1226848) (ADMS) ion. acs.org This process converts AMS into a more hydrophilic compound, facilitating its excretion in urine. acs.org This pathway highlights the diverse biotransformation routes that allyl sulfur compounds can undergo in the body. Furthermore, studies have shown that various allyl sulfur compounds can influence DNA methylation processes, often indirectly by affecting carcinogen metabolism. researchgate.netresearchgate.net

Characterization of Enzyme Specificity and Substrate Scope for Biocatalytic Transformations

The enzymatic transformations of sulfides to sulfoxides are of significant interest for producing chiral sulfoxides, which are valuable in various chemical applications.

Kinetic Resolution of Chiral Sulfoxides by Methionine Sulfoxide Reductases

Methionine sulfoxide reductases (Msrs) are enzymes that can catalyze the reduction of sulfoxides. This property has been harnessed for the kinetic resolution of racemic sulfoxides, allowing for the preparation of enantiomerically pure sulfoxides. nih.govresearchgate.netrsc.orgfrontiersin.org

MsrA enzymes typically show specificity for the (S)-enantiomer of sulfoxides, leading to the production of (R)-sulfoxides. nih.govfrontiersin.org Conversely, MsrB enzymes can be used to prepare (S)-sulfoxides. researchgate.netrsc.orgfrontiersin.org For example, a MsrB homolog from Limnohabitans sp. 103DPR2 has demonstrated high enantioselectivity for a range of sulfoxides, producing (S)-sulfoxides with high enantiomeric excess. researchgate.netrsc.org Researchers have also used rational protein design to expand the substrate scope of MsrA, enabling the synthesis of a broader range of chiral sulfoxides. thieme-connect.com

Table 1: Examples of Kinetic Resolution of Sulfoxides by Methionine Sulfoxide Reductases

| Enzyme | Source Organism | Configuration of Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| MsrA | Saccharomyces cerevisiae | (R)-sulfoxides | High | thieme-connect.com |

| MsrB (liMsrB) | Limnohabitans sp. 103DPR2 | (S)-sulfoxides | 92-99% | researchgate.netrsc.org |

| MsrB (akMsrB) | Acidovorax species | (S)-sulfoxides | 93-98% | frontiersin.org |

Biocatalytic Oxidation of Sulfides to Sulfoxides by Whole-Cell Systems

Whole-cell biocatalysis offers an alternative to using isolated enzymes for the oxidation of sulfides to sulfoxides. d-nb.infomdpi.comrsc.org This approach can be more cost-effective and robust. Various microorganisms, including bacteria and fungi, have been screened for their ability to perform these oxidations. mdpi.comresearchgate.net

For instance, a whole-cell biocatalyst based on the flavoprotein monooxygenase AbIMO from Acinetobacter baylyi ADP1 has been developed for the highly enantioselective oxidation of alkyl aryl sulfides to (S)-sulfoxides. d-nb.info This system demonstrates high specific activity and stability. d-nb.info Similarly, strains of Rhodococcus and Pseudomonas have been shown to catalyze the oxidation of aryl alkyl sulfides to chiral sulfoxides. mdpi.com However, in some cases, overoxidation to the corresponding sulfone can occur, which is a challenge that needs to be managed. researchgate.net

Table 2: Examples of Whole-Cell Systems for Sulfide Oxidation

| Microorganism | Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acinetobacter baylyi ADP1 (recombinant E. coli) | AbIMO (monooxygenase) | Alkyl aryl sulfides | (S)-sulfoxides | 95% to >99% | d-nb.info |

| Rhodococcus erythropolis | DscC (monooxygenase) | Methyl phenyl sulfides | (R)-sulfoxide | High | mdpi.com |

| Pseudomonas monteilii CCTCC M2013683 | Not specified | Aryl alkyl sulfides | Sulfoxides | 63-99% | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of allyl methyl sulfoxide (B87167), a chiral molecule due to the stereogenic sulfur atom. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the allyl group exhibit characteristic signals. The methylene (B1212753) protons adjacent to the sulfoxide group (S-CH₂) are diastereotopic and would appear as a complex multiplet. The vinyl protons (-CH=CH₂) would also show distinct multiplets with coupling constants indicative of their cis or trans relationship. The methyl protons (S-CH₃) would present as a singlet.

Similarly, the ¹³C NMR spectrum would show distinct resonances for the methyl carbon, the methylene carbon, and the two vinyl carbons. The chemical shifts of the carbons and protons are influenced by the electronegativity of the sulfoxide group and the anisotropy of the double bond.

A significant challenge and area of interest is the assignment of the absolute configuration at the sulfur atom. Chiral sulfoxides can be distinguished using NMR in conjunction with chiral solvating agents (CSAs) or chiral shift reagents (CSRs). sci-hub.seresearchgate.net For instance, the use of chiral alcohols like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TAE) or acids like α-methoxyphenylacetic acid (MPA) can induce separate signals for the enantiomers of a racemic sulfoxide mixture in the NMR spectrum. sci-hub.se The differential interaction between the enantiomers and the chiral reagent leads to the formation of diastereomeric complexes with distinct chemical shifts, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration based on established models. sci-hub.semdpi.com

Conformational studies of allyl methyl sulfoxide can also be pursued using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE data can reveal through-space proximities between protons, providing crucial constraints for determining the preferred conformation around the C-S bond and the orientation of the allyl and methyl groups relative to the sulfoxide oxygen. Dynamic NMR (DNMR) studies can be employed to investigate the energy barriers associated with bond rotations and pyramidal inversion at the sulfur atom. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Allyl Sulfoxides

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | S-CH₃ | 2.4 - 2.6 | s |

| ¹H | S-CH₂ -CH=CH₂ | 3.2 - 3.6 | m |

| ¹H | CH₂=CH- | 5.5 - 6.3 | m |

| ¹H | CH₂ =CH- | 4.8 - 5.3 | m |

| ¹³C | S-CH₃ | ~38 | q |

| ¹³C | S-CH₂ - | ~55 | t |

| ¹³C | -CH =CH₂ | ~130 | d |

| ¹³C | -CH=CH₂ | ~120 | t |

Note: The exact chemical shifts can vary depending on the solvent and the presence of chiral solvating agents. The data is representative and based on values for similar sulfoxide structures.

Mass Spectrometry in the Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique for identifying this compound and for tracking its transformation into various reaction intermediates and products. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of volatile compounds in complex mixtures, such as those derived from garlic metabolism. nih.govresearchgate.net

In the analysis of biological samples, GC-MS has been instrumental in identifying this compound as a metabolite of garlic consumption, alongside its precursor, allyl methyl sulfide (B99878) (AMS), and its oxidation product, allyl methyl sulfone (AMSO₂). nih.govmdpi.com The mass spectrometer fragments the parent molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. For this compound (molecular weight: 104.17 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 104. nih.govnih.gov

The fragmentation pattern provides structural information. For instance, in chemical ionization mass spectrometry, protonated allyl methyl sulfide (the reduced form of this compound) shows characteristic fragments that help in its identification. acs.orgresearchgate.net The fragmentation of this compound itself would likely involve cleavages at the C-S bonds and rearrangements. The study of these fragmentation pathways is crucial for distinguishing it from its isomers and for identifying unknown reaction products. For example, the mass spectrum of a related compound, methyl 3-(allyldisulfanyl)propanoate, was interpreted by analyzing key fragment ions to deduce its structure. beilstein-journals.orgresearchgate.net

Mass spectrometry is also invaluable for studying reaction mechanisms. By analyzing the reaction mixture at different time points, it is possible to detect and identify transient intermediates. For example, in palladium-catalyzed reactions involving allylic compounds, MS can be used to identify key π-allyl palladium intermediates. sci-hub.se Similarly, in the study of the thermal or photochemical reactions of this compound, MS could be used to identify fleeting species like sulfenic acids, which are proposed intermediates in the rearrangement of allylic sulfoxides.

Table 2: Key Mass-to-Charge Ratios (m/z) for this compound and Related Metabolites in GC-MS Analysis

| Compound | Molecular Formula | Molecular Weight (Da) | Key m/z for SIM |

| Allyl Methyl Sulfide (AMS) | C₄H₈S | 88.17 | 88 |

| This compound (AMSO) | C₄H₈OS | 104.17 | 104 |

| Allyl Methyl Sulfone (AMSO₂) | C₄H₈O₂S | 120.17 | 120 |

| Deuterated AMSO (d₃-AMSO) | C₄H₅D₃OS | 107.20 | 107 |

Data sourced from studies on garlic metabolites. nih.gov SIM refers to Selected Ion Monitoring, a highly sensitive MS technique.

Fourier Transform Microwave Spectroscopy for Gas-Phase Conformational Determination

Fourier Transform Microwave (FTMW) spectroscopy is an exceptionally high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase. These rotational constants are directly related to the molecule's moments of inertia, and thus provide unambiguous information about its three-dimensional structure and conformation.